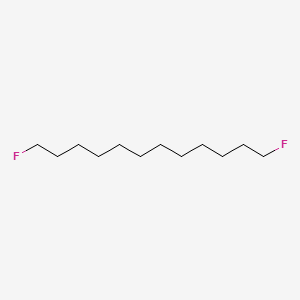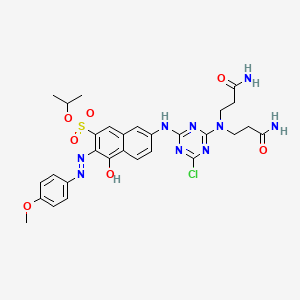
(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate is a complex organic compound that features a variety of functional groups, including amino, chloro, hydroxy, methoxy, and sulfonate groups. This compound is likely to have significant applications in various fields due to its intricate structure and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be used as a probe to study biological processes or as a potential therapeutic agent due to its diverse functional groups.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate would depend on its specific application. For example, if used as a therapeutic agent, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine-based dyes and pigments, such as C.I. Reactive Red 120 and C.I. Reactive Blue 19. These compounds share similar structural features, such as the presence of a triazine ring and various functional groups.
Uniqueness
What sets (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate apart is its unique combination of functional groups, which could confer unique properties and applications not seen in other similar compounds.
Properties
Molecular Formula |
C29H32ClN9O7S |
|---|---|
Molecular Weight |
686.1 g/mol |
IUPAC Name |
propan-2-yl 7-[[4-[bis(3-amino-3-oxopropyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H32ClN9O7S/c1-16(2)46-47(43,44)22-15-17-14-19(6-9-21(17)26(42)25(22)38-37-18-4-7-20(45-3)8-5-18)33-28-34-27(30)35-29(36-28)39(12-10-23(31)40)13-11-24(32)41/h4-9,14-16,42H,10-13H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,34,35,36) |
InChI Key |
SGWNSMCNDDAWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=C(C(=C2C=CC(=CC2=C1)NC3=NC(=NC(=N3)Cl)N(CCC(=O)N)CCC(=O)N)O)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


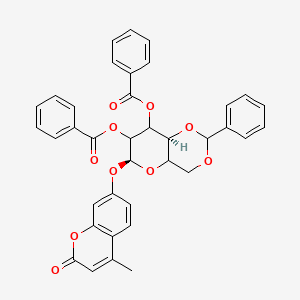
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
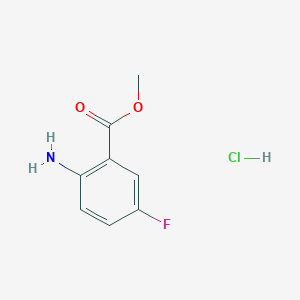
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)

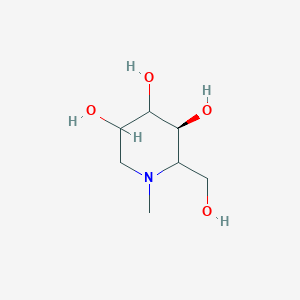
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
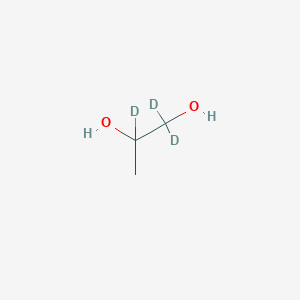
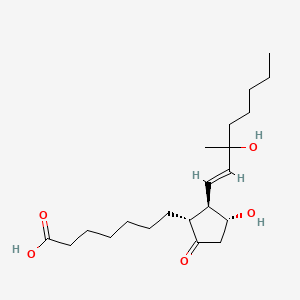
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
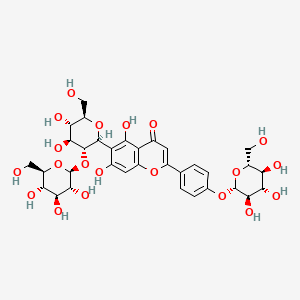
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
